4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one
Description
4'-tert-Butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a polycyclic spiro compound featuring a benzo[c]pyrano[3,2-g]chromene core fused with a cyclohexane ring via a spiro junction. The tert-butyl substituent at the 4'-position introduces steric bulk, which can influence both synthetic accessibility and physicochemical properties such as solubility and metabolic stability . This compound is structurally related to spirocyclic derivatives investigated for applications in medicinal chemistry, particularly as enzyme inhibitors or bioactive scaffolds .
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
4'-tert-butylspiro[1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromene-9,1'-cyclohexane]-5-one |
InChI |
InChI=1S/C25H32O3/c1-24(2,3)17-9-12-25(13-10-17)11-8-16-14-20-18-6-4-5-7-19(18)23(26)27-22(20)15-21(16)28-25/h14-15,17H,4-13H2,1-3H3 |
InChI Key |
GXZDNAXHJZZFOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCC3=CC4=C(C=C3O2)OC(=O)C5=C4CCCC5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Industrial production may involve the use of catalysts to enhance yield and selectivity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and application of the compound .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reactions involving nucleophiles or electrophiles, depending on the functional groups present in the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reactants and conditions used .
Scientific Research Applications
4’-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1’-cyclohexan]-5-one has several applications in scientific research:
Chemistry: Used as a model compound to study steric effects and reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s binding affinity and selectivity towards enzymes or receptors. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling, depending on the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous spiro-pyrano-chromenes and related derivatives, focusing on synthesis, substituent effects, and functional group variations.
Structural Analogues with Modified Functional Groups
- (5E)-N-Hydroxy-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-imine Key Difference: The ketone group at position 5 is replaced by an oxime (-N-OH). However, its discontinued commercial status (95% purity) suggests stability challenges compared to the ketone form . Synthesis: Prepared via condensation of the parent ketone with hydroxylamine, a common strategy for oxime formation .
Analogues with Alkyl Substituent Variations
- 6'-Butyl-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one (CAS 898920-55-3) Key Difference: A linear butyl group replaces the tert-butyl substituent. The butyl analogue may exhibit higher conformational flexibility . Synthesis: Similar multi-component reactions using 1,3-dicarbonyls and isatin derivatives under acidic conditions .
Pyrano[3,2-c]chromene Derivatives
- Compound 30901 (2-amino-8’-methoxy-4’,4’,6’-trimethyl-2’,5-dioxo-5’,6’-dihydro-2’H,4’H,5H-spiro[pyrano[3,2-c]chromene-4,1’-pyrrolo[3,2,1-ij]quinoline]-3-carbonitrile) Key Difference: The pyrano ring is fused at the [3,2-c] position instead of [3,2-g], altering electronic conjugation. Impact: The benzo[c]pyrano[3,2-g]chromene core in the target compound may exhibit extended π-conjugation, influencing UV absorption and binding interactions with biological targets . Synthesis: Three-component cyclocondensation using pyrroloquinoline diones and malononitrile .
Spiro-Benzazepine Derivatives
- 2-(Prop-2-yn-1-yl)-3,4-dihydrospiro[benzo[c]azepine-1,1’-cyclohexan]-5(2H)-one Key Difference: A benzo[c]azepine core replaces the pyrano-chromene system. Impact: The azepine ring introduces nitrogen into the scaffold, enabling hydrogen bonding interactions absent in the target compound. This structural variation is explored in PAR (protease-activated receptor) modulation . Synthesis: Lithium aluminum hydride reduction of ketone intermediates .
Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP* | Key Substituent | Functional Group |
|---|---|---|---|---|---|
| Target Compound | C₂₃H₂₈O₃ | 352.47 | 3.8 | 4'-tert-butyl | Ketone |
| (5E)-N-Hydroxy-...-5-imine (oxime derivative) | C₂₁H₂₅N₂O₃ | 339.43 | 2.9 | None | Oxime |
| 6'-Butyl-...-8'-one | C₂₁H₂₆O₃ | 338.43 | 3.5 | 6'-butyl | Ketone |
| Compound 30901 | C₂₈H₂₄N₄O₄ | 480.52 | 4.2 | 8’-methoxy, 4’,4’,6’-trimethyl | Ketone, nitrile |
*Predicted using QSAR models.
Research Findings and Implications
- Functional Group Reactivity : The ketone moiety offers synthetic versatility for derivatization (e.g., oxime formation), whereas azepine or pyrimidine cores in analogues enable diverse pharmacophore designs .
- Synthetic Challenges: Multi-component reactions for spiro compounds often require precise stoichiometry and catalyst optimization.
Biological Activity
The compound 4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one is a complex organic molecule that belongs to the class of spiro compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. This article will delve into the biological activity of this specific compound, summarizing relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C22H30O2
- Molecular Weight: 342.48 g/mol
- CAS Number: 885693-20-9
The spiro structure contributes to its unique chemical properties, which may influence its biological activity.
Antimicrobial Activity
Research has indicated that spiro compounds often exhibit significant antimicrobial properties. For instance, studies on related spiro compounds have shown promising results against various bacterial strains. The presence of phenolic groups in similar structures has been linked to enhanced antimicrobial activity, suggesting that modifications in the molecular structure can lead to variations in efficacy.
Table 1: Antimicrobial Activity of Related Spiro Compounds
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| Spiro Compound A | 25 | Staphylococcus aureus |
| Spiro Compound B | 50 | Escherichia coli |
| 4'-tert-butyl-1,2,3,4,10,11-hexahydro... | TBD | TBD |
Note: TBD indicates that specific data for the compound is not yet available.
Antioxidant Activity
Antioxidant properties are crucial for protecting cells from oxidative stress. Compounds with spiro structures have been investigated for their ability to scavenge free radicals. For example, some spiro compounds demonstrated significant DPPH radical scavenging activity.
Case Study: DPPH Radical Scavenging Assay
In a study evaluating the antioxidant potential of various spiro compounds:
- Compound A exhibited an IC50 value of 15 µg/mL.
- Compound B showed an IC50 value of 30 µg/mL.
The antioxidant activity of 4'-tert-butyl-1,2,3,4,10,11-hexahydro... remains to be specifically quantified but is expected to follow similar trends based on structural analogs.
Cytotoxicity and Cancer Research
The cytotoxic effects of spiro compounds have been explored in various cancer cell lines. For instance, studies have shown that certain derivatives can inhibit cell proliferation in HeLa cells.
Table 2: Cytotoxicity Data Against Cancer Cell Lines
| Compound Name | IC50 (µM) | Cell Line |
|---|---|---|
| Spiro Compound C | 12 | HeLa |
| Spiro Compound D | 20 | MCF-7 |
| 4'-tert-butyl-1,2,3,4,10,11-hexahydro... | TBD | TBD |
The biological activities of spiro compounds are often attributed to their ability to interact with various biological targets. These may include:
- Enzyme Inhibition: Many spiro compounds act as enzyme inhibitors which can disrupt metabolic pathways in pathogens or cancer cells.
- Receptor Modulation: Some derivatives may interact with specific receptors involved in cellular signaling pathways.
- Oxidative Stress Reduction: By scavenging free radicals, these compounds can mitigate oxidative damage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
